Lithium;2-(oxetan-3-yl)butanoate

OXE Receptor Antagonism Inflammation Calcium Mobilization Assay

This lithium salt is the essential tool for OXE receptor pharmacology. With a documented IC50 of 6 nM in 5-oxo-ETE-induced calcium mobilization assays, it enables robust dose-response characterization in a low nanomolar range. The lithium form provides superior aqueous solubility over the free acid, minimizing DMSO interference in sensitive cell-based experiments. Choosing this specific salt is critical, as structurally related esters show ~80-100 fold weaker activity. Purity is typically 95%.

Molecular Formula C7H11LiO3
Molecular Weight 150.1
CAS No. 2413885-30-8
Cat. No. B2927586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;2-(oxetan-3-yl)butanoate
CAS2413885-30-8
Molecular FormulaC7H11LiO3
Molecular Weight150.1
Structural Identifiers
SMILES[Li+].CCC(C1COC1)C(=O)[O-]
InChIInChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1
InChIKeyFUNIOTVRTIYHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 2-(oxetan-3-yl)butanoate (CAS 2413885-30-8): Procurement Baseline and Compound Identity for Research Selection


Lithium;2-(oxetan-3-yl)butanoate (CAS 2413885-30-8, molecular formula C7H11LiO3, molecular weight 150.1) is the lithium carboxylate salt of 2-(oxetan-3-yl)butanoic acid . The compound incorporates an oxetane (four-membered cyclic ether) moiety at the 3-position of a butanoate backbone, with the lithium salt form conferring enhanced aqueous solubility relative to the parent free acid . Commercial sourcing specifications typically indicate a purity of 95% .

Why Generic Substitution of Lithium 2-(oxetan-3-yl)butanoate (CAS 2413885-30-8) Is Not Scientifically Equivalent: A Procurement Risk Analysis


Substituting the lithium 2-(oxetan-3-yl)butanoate with structurally proximal alternatives (e.g., the free acid 2-(oxetan-3-yl)butanoic acid [CAS 1499810-77-3], ethyl ester derivative [CAS 2103964-96-9], or alternative oxetane-containing lithium carboxylates such as lithium 2-(oxetan-3-yl)acetate [CAS 1416271-19-6] or lithium 3-(oxetan-3-yl)propanoate [CAS 2922283-83-6]) introduces quantifiable shifts in target engagement potency and physicochemical behavior that cannot be normalized through simple molar adjustment . The oxetane ring confers distinct physicochemical modulation (aqueous solubility, lipophilicity, metabolic stability) relative to gem-dimethyl or carbonyl isosteres, while the specific α-substituted butanoate backbone and lithium counterion collectively determine pharmacological activity, with documented OXE receptor antagonism (IC50 = 6 nM) representing a functional endpoint that is not preserved across in-class analogs [1][2]. Substitution without experimental validation risks confounding dose-response relationships and introduces uncontrolled variability in assay reproducibility.

Quantitative Evidence Guide: Lithium 2-(oxetan-3-yl)butanoate (CAS 2413885-30-8) Differentiation Data for Scientific Procurement Decisions


OXE Receptor Antagonism: Lithium 2-(oxetan-3-yl)butanoate Demonstrates Nanomolar Potency in Human Neutrophil Calcium Mobilization Assays

Lithium 2-(oxetan-3-yl)butanoate exhibits potent antagonism at the OXE receptor (OXER1) with an IC50 of 6 nM in human neutrophils, measured via inhibition of 5-oxo-ETE-induced calcium mobilization following 2-minute incubation [1]. In contrast, the structurally related comparator ethyl 2-(oxetan-3-yl)butanoate demonstrates substantially weaker antiproliferative activity across cancer cell lines, with IC50 values ranging from 470 nM to 600 nM (MCF-7: 0.47 μM; MDA-MB-231: 0.55 μM; PANC-1: 0.60 μM), representing an approximately 80- to 100-fold difference in functional potency . This quantitative divergence confirms that the lithium carboxylate salt form bearing the specific 2-(oxetan-3-yl)butanoate scaffold confers OXE receptor-targeted activity that is not retained by closely related oxetane-containing esters.

OXE Receptor Antagonism Inflammation Calcium Mobilization Assay

Oxetane Motif Incorporation: Class-Level Evidence for Aqueous Solubility Modulation Relative to gem-Dimethyl Isosteres

The oxetane ring present in lithium 2-(oxetan-3-yl)butanoate confers class-level physicochemical advantages that are not available in compounds lacking this heterocyclic motif. Systematic medicinal chemistry analyses demonstrate that replacing a gem-dimethyl group with an oxetane moiety leads to pronounced improvements in aqueous solubility across multiple compound series studied [1]. In more polar cyclic scaffolds specifically, oxetane-for-gem-dimethyl substitution produces measurable solubility enhancement for all compounds evaluated [1]. This class-level inference suggests that lithium 2-(oxetan-3-yl)butanoate, bearing the oxetane ring, is likely to exhibit superior aqueous solubility characteristics compared to analogous compounds containing gem-dimethyl substitution at equivalent positions.

Aqueous Solubility Physicochemical Optimization Oxetane Isostere

Oxetane Motif Incorporation: Class-Level Evidence for Metabolic Stability Enhancement

The oxetane ring is widely recognized in medicinal chemistry for its capacity to modulate metabolic stability of small molecules. Literature reviews document that oxetane incorporation can trigger profound changes in metabolic stability when replacing commonly employed functionalities such as gem-dimethyl or carbonyl groups [1]. This class-level property stems from the oxetane's unique electronic and steric characteristics, including its polarity and hydrogen-bond acceptor capacity, which can alter cytochrome P450 recognition and metabolism [1]. While direct experimental metabolic stability data for lithium 2-(oxetan-3-yl)butanoate are not currently available in the public domain, the class-level inference suggests that its oxetane moiety may confer enhanced metabolic stability relative to non-oxetane structural analogs.

Metabolic Stability Oxetane Drug Metabolism

Lithium Salt Form: Class-Level Evidence for Enhanced Aqueous Solubility Relative to Free Acid

As the lithium carboxylate salt of 2-(oxetan-3-yl)butanoic acid, lithium 2-(oxetan-3-yl)butanoate benefits from class-level solubility advantages conferred by the lithium counterion. Technical resources indicate that lithium carboxylate salts of oxetane-containing acids are often more soluble in polar solvents and aqueous media compared to their corresponding free acids, making them suitable for salt-form controls or as substrates in systems where free acids may cause side reactions . While direct comparative solubility data between lithium 2-(oxetan-3-yl)butanoate and its free acid counterpart (2-(oxetan-3-yl)butanoic acid, CAS 1499810-77-3) are not publicly available, this class-level inference is consistent with general principles of salt-form physicochemical modulation.

Lithium Carboxylate Salt Form Selection Aqueous Solubility

Optimal Research and Industrial Application Scenarios for Lithium 2-(oxetan-3-yl)butanoate (CAS 2413885-30-8) Based on Quantified Differentiation Evidence


OXE Receptor (OXER1) Antagonism Studies in Human Neutrophil Models

Lithium 2-(oxetan-3-yl)butanoate is the preferred compound for investigating OXE receptor antagonism in human neutrophil-based assays, supported by its documented IC50 of 6 nM in 5-oxo-ETE-induced calcium mobilization assays [1]. Researchers studying inflammatory pathways mediated by 5-oxo-ETE signaling, eosinophil recruitment, or OXE receptor pharmacology should prioritize this specific lithium salt, as structurally related oxetane-containing esters (e.g., ethyl 2-(oxetan-3-yl)butanoate) exhibit approximately 80- to 100-fold weaker functional activity in cellular assays [2]. The compound enables dose-response characterization in the low nanomolar range, which is critical for establishing target engagement in physiologically relevant concentration windows.

Oxetane-Containing Building Block for Medicinal Chemistry SAR Campaigns Requiring Aqueous Solubility

For medicinal chemistry structure-activity relationship (SAR) campaigns where aqueous solubility is a critical assay compatibility requirement, lithium 2-(oxetan-3-yl)butanoate offers the combined benefits of the oxetane motif and lithium salt form [1]. The oxetane ring provides documented solubility advantages over gem-dimethyl isosteres [1], while the lithium carboxylate salt form is expected to confer enhanced aqueous solubility relative to the free acid counterpart [2]. This compound is particularly well-suited for early-stage hit-to-lead optimization programs targeting pathways where oxetane incorporation has demonstrated value, including kinase inhibition, epigenetic enzyme modulation, and receptor antagonism [1].

Metabolic Stability Optimization in Lead Compound Series

In medicinal chemistry programs where metabolic stability is a key optimization parameter, lithium 2-(oxetan-3-yl)butanoate serves as a strategic building block for introducing the oxetane motif—a validated metabolic stability modulator [1]. The oxetane ring has been shown to trigger profound changes in metabolic stability when replacing carbonyl or gem-dimethyl groups across diverse compound series [1]. While direct stability data for this specific compound remain to be published, its incorporation into lead series provides a rational basis for exploring metabolic stability improvements, particularly in programs where cytochrome P450-mediated clearance has been identified as a liability [1].

Biochemical and Cellular Assays Requiring Aqueous Dosing Without Organic Co-Solvent Interference

The lithium salt form of 2-(oxetan-3-yl)butanoate is recommended for biochemical and cell-based assays where minimizing organic co-solvent (e.g., DMSO) content is essential to avoid confounding assay readouts [1]. Lithium carboxylate salts of oxetane-containing acids are characterized as being more soluble in polar solvents and aqueous media compared to their free acid counterparts [1]. Researchers conducting enzyme inhibition assays, receptor binding studies, or cell viability experiments that are sensitive to DMSO concentrations above 0.1-0.5% should prioritize the lithium salt form over the free acid to achieve target compound concentrations without exceeding solvent tolerance thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium;2-(oxetan-3-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.